2-(Methoxyimino)propanoic acid
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Overview
Description
2-(Methoxyimino)propanoic acid is an organic compound with the molecular formula C4H7NO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxyimino)propanoic acid can be synthesized through several methods. One common method involves the reaction of propanoic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reactants: Propanoic acid and methoxyamine.
Dehydrating Agent: A common dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
The reaction can be represented by the following equation:
CH3CH2COOH+CH3ONH2→CH3CH(ONHCH3)COOH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxyimino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-(Methoxyimino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxyimino)propanoic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-(Methoxyimino)propanoic acid can be compared with other similar compounds, such as:
2-(Hydroxyimino)propanoic acid: Differing by the presence of a hydroxyimino group instead of a methoxyimino group.
2-(Aminoimino)propanoic acid: Differing by the presence of an aminoimino group.
2-(Ethoxyimino)propanoic acid: Differing by the presence of an ethoxyimino group.
Uniqueness
The presence of the methoxyimino group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.
Properties
IUPAC Name |
(2E)-2-methoxyiminopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDCTMYKWGZPZ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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